![molecular formula C9H10Cl2N4 B14196110 7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-52-7](/img/structure/B14196110.png)
7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is characterized by the presence of chlorine atoms at the 7th and 1st positions of the pyrazolo[4,3-d]pyrimidine ring, as well as a chlorobutyl group attached to the nitrogen atom at the 1st position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobutylamine with 7-chloropyrazolo[4,3-d]pyrimidine-1-amine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidines with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alkyl derivatives.
科学研究应用
7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that target specific biological pathways.
Medicine: It is explored for its potential as an anticancer agent, kinase inhibitor, and antiviral compound.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to the suppression of tumor growth.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A structurally related compound with similar applications in medicinal chemistry.
2-Amino-4-chloro-6-methylpyrimidine: Another heterocyclic compound with potential as a pharmaceutical intermediate.
7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine: A closely related compound with variations in the substitution pattern.
Uniqueness
7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorobutyl group enhances its lipophilicity, making it a valuable scaffold for the development of bioactive molecules with improved pharmacokinetic properties.
属性
CAS 编号 |
923283-52-7 |
|---|---|
分子式 |
C9H10Cl2N4 |
分子量 |
245.11 g/mol |
IUPAC 名称 |
7-chloro-1-(4-chlorobutyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H10Cl2N4/c10-3-1-2-4-15-8-7(5-14-15)12-6-13-9(8)11/h5-6H,1-4H2 |
InChI 键 |
XOGRAFFQJRMBLS-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C2=C1N=CN=C2Cl)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


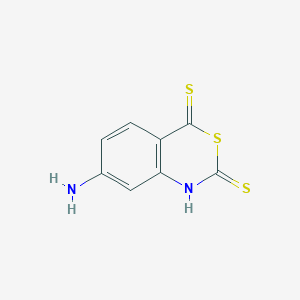
![4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14196040.png)
![(1R,5R)-1-(2-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14196054.png)
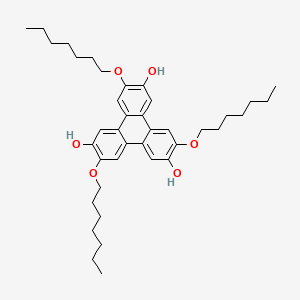
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B14196056.png)
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
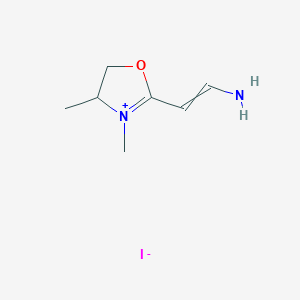
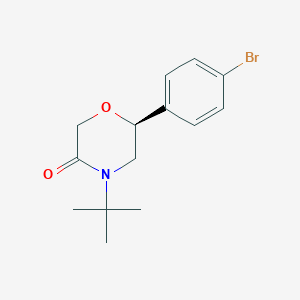
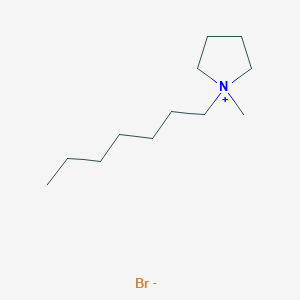
![1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene](/img/structure/B14196089.png)
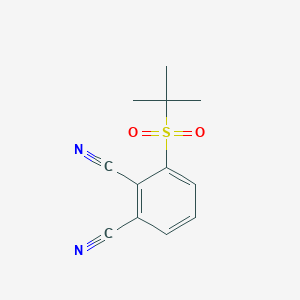
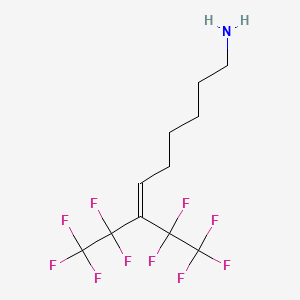
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)
